molecular formula C10H7F3O B14275669 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene CAS No. 130654-80-7

1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Cat. No.: B14275669
CAS No.: 130654-80-7
M. Wt: 200.16 g/mol
InChI Key: UWQMLMGTPHLGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropynyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Comparison with Similar Compounds

1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:

    1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the para position.

    1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the meta position.

    (Trifluoroprop-1-yn-1-yl)benzene: Lacks the methoxy group, affecting its reactivity and applications.

Properties

CAS No.

130654-80-7

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-methoxy-2-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C10H7F3O/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13/h2-5H,1H3

InChI Key

UWQMLMGTPHLGSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.